
N-(4-ethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, commonly known as ENCC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure, which makes it an attractive target for various research studies.
Mecanismo De Acción
ENCC exerts its biological effects by inhibiting the activity of certain enzymes and signaling pathways in cells. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory molecules in the body. ENCC also inhibits the activity of certain signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
ENCC has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation in the body. ENCC has also been shown to have anti-viral properties, inhibiting the replication of certain viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ENCC has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified to obtain pure samples. ENCC also has a unique chemical structure, which makes it an attractive target for various research studies. However, there are also limitations to the use of ENCC in lab experiments. It can be toxic to cells at high concentrations, and its effects on different biological systems can be variable and complex.
Direcciones Futuras
There are several future directions for research on ENCC. One area of research is the development of more potent and selective inhibitors of COX-2 and other enzymes involved in inflammation and cancer. ENCC may also be used as a lead compound for the development of new anti-cancer and anti-inflammatory drugs. Another area of research is the investigation of the effects of ENCC on different biological systems, including the immune system and the nervous system. Finally, further research is needed to understand the mechanisms underlying the anti-viral properties of ENCC and its potential applications in the treatment of viral infections.
Métodos De Síntesis
ENCC can be synthesized using a variety of methods, including the reaction of 4-ethylphenylamine with 6-nitrocoumarin-3-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting compound is then purified using column chromatography to obtain pure ENCC.
Aplicaciones Científicas De Investigación
ENCC has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. ENCC has been used in various research studies to investigate its effects on different biological systems, including cancer cells, immune cells, and viruses.
Propiedades
IUPAC Name |
N-(4-ethylphenyl)-6-nitro-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-2-11-3-5-13(6-4-11)19-17(21)15-10-12-9-14(20(23)24)7-8-16(12)25-18(15)22/h3-10H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAYFDVUJGPWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(3-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5762684.png)
![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B5762691.png)
![methyl 2-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B5762692.png)
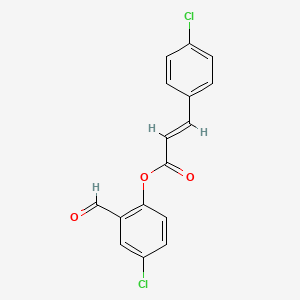
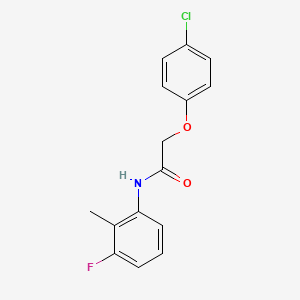


![2-{4-[3-(2-nitrophenyl)-2-propen-1-yl]-1-piperazinyl}pyrimidine](/img/structure/B5762733.png)
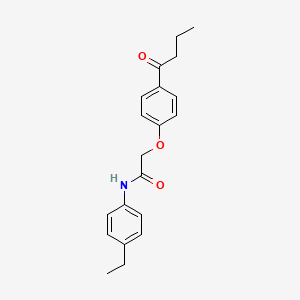
![4-[(2-ethoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5762774.png)
![1-{[(3,5-dimethoxyphenyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5762776.png)
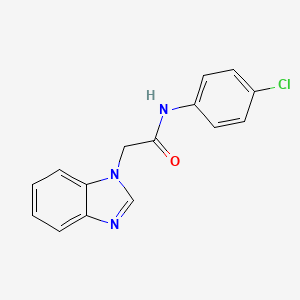
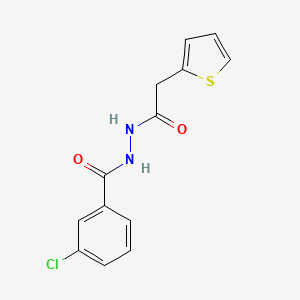
![3-fluoro-4-[4-(phenylsulfonyl)-1-piperazinyl]benzonitrile](/img/structure/B5762798.png)